TMEA crosslinker molecular weight and formula
TMEA crosslinker molecular weight and formula
Technical Deep Dive: TMEA Crosslinker (Tris(2-maleimidoethyl)amine)
Executive Summary
In the landscape of structural biology and protein interaction mapping, TMEA (Tris(2-maleimidoethyl)amine) occupies a specialized niche. Unlike standard bifunctional crosslinkers (e.g., DSS, BMH) that map point-to-point distances, TMEA is a homotrifunctional reagent. Its tripod-like architecture allows it to covalently tether three sulfhydryl (-SH) groups simultaneously.
This capability is critical for drug development professionals seeking to:
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Validate Trimeric Complexes: Capture transient interactions in trimeric receptor systems.
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Constrain Topology: rigidify protein tertiary structures for Cryo-EM or crystallographic studies.
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Synthesize Dendrimers: Serve as a core for hyper-branched polymer therapeutics.
This guide provides the physicochemical profile, reaction mechanisms, and validated protocols required to deploy TMEA effectively in your research pipeline.
Physicochemical Profile
The following data constitutes the definitive chemical identity of TMEA. These parameters are essential for calculating stoichiometry in conjugation protocols.
| Parameter | Specification |
| Chemical Name | Tris(2-maleimidoethyl)amine |
| Common Acronym | TMEA |
| Molecular Formula | C₁₈H₁₈N₄O₆ |
| Molecular Weight | 386.36 g/mol |
| CAS Number | 139112-38-2 |
| Spacer Arm Length | 10.3 Å (approximate distance between maleimide groups) |
| Reactive Group | Maleimide (x3) |
| Target Functional Group | Sulfhydryl (-SH) |
| Solubility | Soluble in DMSO, DMF; Insoluble in water |
| Appearance | Off-white to pale yellow solid |
Mechanism of Action
TMEA functions via the Michael Addition reaction. The electron-deficient double bond of the maleimide ring acts as an electrophile, susceptible to nucleophilic attack by the thiolate anion of a cysteine residue.
Critical Reaction Parameters:
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pH Specificity: The reaction is highly specific for sulfhydryls at pH 6.5–7.5 .
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Off-Target Reactivity: At pH > 7.5, reactivity toward primary amines (Lysine) increases significantly.
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Hydrolysis: The maleimide ring is susceptible to hydrolysis (opening to maleamic acid) at pH > 8.0 or during prolonged aqueous storage, rendering it non-reactive.
Diagram 1: TMEA Reaction Mechanism
Experimental Protocol: In-Solution Crosslinking
Objective: To crosslink a protein complex containing accessible cysteine residues using TMEA for structural analysis via SDS-PAGE or Mass Spectrometry.
Prerequisites:
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Protein buffer must be free of thiols (No DTT, BME, or TCEP during the reaction).
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TMEA stock must be prepared immediately before use.
Step-by-Step Methodology
1. Sample Preparation & Reduction (Optional but Recommended)
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Rationale: Most surface cysteines in extracellular proteins are oxidized as disulfides. To react with TMEA, they must be reduced to free sulfhydryls.
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Protocol: Incubate protein with 5 mM TCEP (Tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature.
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Note: TCEP is preferred over DTT because it does not contain thiols and technically does not need removal, though removal is good practice to prevent competition.
2. Buffer Exchange
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Rationale: Remove reducing agents (if DTT/BME were used) and ensure pH is optimal.
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Protocol: Use Zeba™ Spin Desalting Columns or dialysis to exchange protein into Conjugation Buffer (PBS, pH 7.2; or 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0).
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Constraint: Include 5-10 mM EDTA to chelate metals that might catalyze disulfide reformation.
3. TMEA Solubilization
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Protocol: Weigh ~2 mg of TMEA. Dissolve in DMSO to a concentration of 10 mM (approx. 3.8 mg/mL).
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Validation: The solution should be clear. If cloudy, do not use.
4. Crosslinking Reaction
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Protocol: Add TMEA stock to the protein solution.
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Molar Excess: Target a 10-fold to 20-fold molar excess of TMEA over the protein.
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Solvent Limit: Ensure final DMSO concentration is < 10% to prevent protein denaturation.[1]
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Incubation: Incubate for 2 hours at Room Temperature or 4 hours at 4°C .
5. Quenching
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Rationale: Stop the reaction to prevent non-specific over-crosslinking or artifact formation.
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Protocol: Add DTT (Dithiothreitol) to a final concentration of 10-20 mM . Incubate for 15 minutes.
6. Downstream Analysis
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SDS-PAGE: Run non-reducing gels to observe molecular weight shifts (e.g., monomer -> trimer).
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LC-MS/MS: Proceed to Trypsin digestion for peptide mapping.
Advanced Workflow: Crosslinking Mass Spectrometry (XL-MS)
For drug discovery, simply seeing a band shift on a gel is often insufficient. You need to know where the interaction occurs. TMEA facilitates this by locking the geometry of the complex.
Diagram 2: XL-MS Analytical Workflow
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation upon TMEA addition | TMEA is hydrophobic; local concentration too high. | Dilute TMEA stock further before addition; add dropwise while vortexing. |
| No Crosslinking Observed | Cysteines are oxidized (disulfides) or buried. | Use TCEP reduction step; add mild denaturant (e.g., 1M Urea) to expose buried residues (if native structure allows). |
| Smearing on SDS-PAGE | Over-crosslinking / Polymerization. | Reduce TMEA molar excess (try 2x or 5x); reduce reaction time. |
| Low MS Identification Rate | Ion suppression by non-crosslinked peptides. | Perform Strong Cation Exchange (SCX) enrichment to isolate crosslinked peptides (which have higher charge states). |
References
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PubChem. Tris(2-maleimidoethyl)amine Compound Summary (CID 9977418).[2] National Library of Medicine. Retrieved from [Link]
